molecular formula C18H17N3O5S2 B2697398 4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide CAS No. 1321986-81-5

4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide

Cat. No.: B2697398
CAS No.: 1321986-81-5
M. Wt: 419.47
InChI Key: HBJVQKLGPPJRPL-VHEBQXMUSA-N
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Description

4-(Dimethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide is a sophisticated benzothiazole derivative designed for advanced research applications. This compound features a complex molecular architecture that includes a dimethylsulfamoyl phenyl group linked via a benzamide bridge to a methyl-substituted [1,3]dioxolo[4,5-f]benzothiazole moiety. The presence of the dioxolane ring fused to the benzothiazole core is a key structural feature, potentially influencing the compound's electronic properties and metabolic stability . The dimethylsulfamoyl group is a known pharmacophore that can contribute to molecular interactions with biological targets, particularly enzymes . While specific bioactivity data for this exact compound is not available in the public domain, its structural analogs within the benzothiazole class have demonstrated significant promise in scientific research. Compounds with similar benzothiazole-amide scaffolds are frequently investigated for their potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The specific research value of this reagent lies in its potential as a key intermediate or candidate for screening against a range of biological targets, such as those discussed for related structures in binding databases . Researchers in medicinal chemistry can utilize this compound to explore structure-activity relationships (SAR), particularly around the fused dioxolane-benzothiazole system. Its mechanism of action would be highly dependent on the specific biological context under investigation, but it is structurally equipped to potentially engage in hydrogen bonding and dipole-dipole interactions via its sulfonamide and amide groups, as well as its heterocyclic rings. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-20(2)28(23,24)12-6-4-11(5-7-12)17(22)19-18-21(3)13-8-14-15(26-10-25-14)9-16(13)27-18/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJVQKLGPPJRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(N,N-dimethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the dioxolo and thiazole rings, and the final coupling reaction. Common reagents used in these reactions include dimethylsulfamoyl chloride, methyl iodide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(N,N-dimethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Biological Activities

The biological applications of this compound are primarily centered around its enzyme inhibitory properties and potential therapeutic uses:

  • Enzyme Inhibition : Studies have shown that derivatives of this compound exhibit inhibition against key enzymes such as acetylcholinesterase and α-glucosidase. This makes them candidates for treating conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) .
  • Antimicrobial Activity : Sulfonamides are traditionally recognized for their antimicrobial properties. The presence of the benzothiazole moiety enhances the compound's effectiveness against various bacterial strains .

Case Studies

  • Inhibitory Potential Against Acetylcholinesterase : Research demonstrated that derivatives of 4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide showed promising inhibition rates against acetylcholinesterase in vitro. This suggests potential applications in treating neurodegenerative diseases .
  • Antidiabetic Properties : Another study focused on the α-glucosidase inhibitory activity of related compounds. The results indicated that these compounds could effectively lower blood glucose levels by inhibiting carbohydrate digestion .

Mechanism of Action

The mechanism of action of (E)-4-(N,N-dimethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The chloro substituent () increases hydrophobicity, which may improve blood-brain barrier penetration but reduce solubility .

Variations in the Benzothiazole Moiety

Compound Name Benzothiazole Substituents Heterocyclic System Impact on Properties
Target Compound 7-Methyl-[1,3]dioxolo[4,5-f] Fused dioxolane-thiazole Enhanced rigidity; increased oxygen content improves water solubility
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide 6-Methoxy, 3-Methyl Simple benzothiazole Methoxy group introduces hydrogen-bonding capacity; higher molecular weight (481.6 g/mol) reduces diffusion efficiency

Key Observations :

  • The dioxolo ring in the target compound introduces two oxygen atoms, increasing polarity compared to the methoxy-substituted analog (). This may enhance interactions with polar biological targets .
  • The 7-methyl group on the dioxolo-benzothiazole likely stabilizes the fused ring system, reducing metabolic degradation compared to non-methylated analogs .

Sulfamoyl Group Comparisons

Compound Name Sulfamoyl Substituent Steric Bulk Hydrogen Bond Acceptors
Target Compound Dimethyl (-N(CH₃)₂) Low 2 (SO₂) + 2 (N-CH₃)
4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzyl/methyl (-N(CH₃)(CH₂C₆H₅)) High 2 (SO₂) + 1 (N-CH₃)

Key Observations :

  • Both sulfamoyl groups provide strong electron-withdrawing effects, activating the benzamide core for nucleophilic reactions .

Biological Activity

4-(Dimethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide, with CAS number 1321986-81-5, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anti-inflammatory effects, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₇N₃O₅S₂
  • Molecular Weight : 419.5 g/mol
  • SMILES Notation : CN(C)S(=O)(=O)c1ccc(C(=O)N=c2sc3cc4c(cc3n2C)OCO4)cc1

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Study Findings : In a study assessing various benzothiazole derivatives, compounds demonstrated notable activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antifungal Activity

The compound also shows potential antifungal properties:

  • Research Evidence : In vitro studies have indicated that certain derivatives exhibit antifungal activity against common pathogens like Candida albicans .
  • Application : This activity suggests potential applications in developing new antifungal agents.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been documented:

  • Mechanism : The anti-inflammatory action is linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Clinical Relevance : Such properties make it a candidate for therapeutic applications in inflammatory diseases.

Study 1: Antitumor Activity

A recent investigation into the antitumor potential of benzothiazole derivatives found that several compounds showed promising results against various cancer cell lines. Specifically:

  • Results : Compounds exhibited IC50 values indicating effective inhibition of cancer cell proliferation in both 2D and 3D culture systems .
CompoundCell LineIC50 (μM) in 2DIC50 (μM) in 3D
Compound 5HCC8276.26 ± 0.3320.46 ± 8.63
Compound 6NCI-H3586.48 ± 0.1116.00 ± 9.38

Study 2: Multitargeted Directed Ligands

Another study explored the multitargeted nature of synthesized benzothiazole derivatives:

  • Findings : The compound showed moderate inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease treatment .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

Answer:
The compound’s synthesis likely involves multi-step coupling reactions, given its benzamide core and fused heterocyclic system. Key steps may include:

  • Sulfamoylation : Introducing the dimethylsulfamoyl group via sulfonamide coupling under anhydrous conditions (e.g., using sulfonyl chlorides and tertiary amines) .
  • Heterocycle Formation : Constructing the [1,3]dioxolo[4,5-f][1,3]benzothiazole moiety via cyclization reactions, potentially using thiourea derivatives or sulfur-containing precursors under controlled pH .
  • Purification : Automated flash column chromatography with gradients (e.g., Hex:EtOAc:TEA or DCM:MeOH) is critical for isolating the final product, as demonstrated in analogous benzamide syntheses .
    Validation : Monitor reactions with TLC and confirm purity via HPLC (>95%) and elemental analysis (C, H, N, S) .

Basic: Which spectroscopic techniques are essential for structural validation?

Answer:

  • 1H/13C NMR : Identify characteristic signals, such as the benzamide NH (~δ 10-12 ppm), dimethylsulfamoyl protons (singlet, δ ~2.8-3.2 ppm), and fused ring protons (δ 5.5-7.5 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1150-1350 cm⁻¹) and benzamide (C=O at ~1650 cm⁻¹) functionalities .
  • HRMS : Validate molecular weight and isotopic patterns (e.g., [M+H]+ or [M+Na]+ ions) .

Advanced: How can synthesis yields be optimized for this structurally complex compound?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, highlights flow-chemistry optimization for analogous heterocycles .
  • Heuristic Algorithms : Bayesian optimization or genetic algorithms can prioritize reaction conditions with high predicted yields, reducing trial-and-error experimentation .
  • Reaction Monitoring : In situ FTIR or Raman spectroscopy enables real-time adjustment of parameters like pH or reagent stoichiometry .

Advanced: How should researchers resolve contradictions in spectral data during structural validation?

Answer:

  • Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals, especially in the fused benzothiazole-dioxolane system .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • X-ray Crystallography : If crystalline, resolve absolute configuration to confirm regioselectivity in the heterocyclic ring .

Biological Evaluation: How to design assays to assess its enzyme inhibition or antibacterial activity?

Answer:

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., lipoxygenase inhibition in ) with positive controls (e.g., NDGA) and IC50 determination .
  • Antibacterial Testing : Follow CLSI guidelines for MIC/MBC determination against Gram-positive/negative strains (e.g., S. aureus, E. coli) with ciprofloxacin as a reference .
  • Cytotoxicity Screening : Validate selectivity via MTT assays on mammalian cell lines (e.g., HEK-293) to exclude non-specific toxicity .

Computational: Which methods predict target interactions and pharmacokinetic properties?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to potential targets (e.g., IL-6 or kinase domains) .
  • MD Simulations : Run 50–100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions based on the sulfonamide and benzothiazole motifs .

Data Analysis: How to address discrepancies in biological activity across studies?

Answer:

  • Dose-Response Curves : Ensure assays use standardized concentrations (e.g., 0.1–100 µM) and replicate experiments (n ≥ 3) .
  • Statistical Validation : Apply ANOVA or Student’s t-tests to assess significance; use PCA to identify outliers in high-throughput screens .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., sulfonamide derivatives in ) to contextualize activity trends .

Advanced Synthesis: What novel approaches improve regioselectivity in the benzothiazole-dioxolane system?

Answer:

  • Flow Chemistry : Enhance control over reaction kinetics and reduce side products, as shown in diphenyldiazomethane synthesis .
  • Catalytic Systems : Explore Pd-catalyzed cross-coupling or CuAAC "click" chemistry for regioselective benzothiazole functionalization .
  • Microwave Assistance : Accelerate cyclization steps (e.g., 10–15 min vs. hours) while maintaining selectivity .

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